N-1-adamantyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
N-1-adamantyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C24H27F3N4O and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-1-adamantyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is 444.21369598 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-1-adamantyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1-adamantyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Library Development
N-1-Adamantyl-5-Phenyl-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide is part of a broader class of compounds used in combinatorial chemistry. Dalinger et al. (2005) discussed the parallel solution-phase synthesis of over 2200 derivatives, including pyrazolo[1,5-a]pyrimidine carboxamides. This work highlights the compound's role in the development of large chemical libraries for diverse applications, such as drug discovery and material science (Dalinger, Vatsadse, Shevelev, & Ivachtchenko, 2005).
Antimicrobial and Antifungal Research
Compounds from the pyrazolo[1,5-a]pyrimidine class have been investigated for their antimicrobial and antifungal properties. For instance, Huppatz (1985) synthesized derivatives structurally similar to the systemic fungicide carboxin, revealing significant fungicidal activity in certain Basidiomycete species. This suggests potential applications in agricultural science and pharmacology for managing fungal infections (Huppatz, 1985).
Anticancer Research
Some derivatives have shown promise in anticancer research. Liu et al. (2016) synthesized a compound structurally similar to N-1-Adamantyl-5-Phenyl-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide, demonstrating effective inhibition of cancer cell proliferation. Such research indicates potential for these compounds in oncology, particularly in the development of new anticancer drugs (Liu, Song, Tian, Zhang, Bai, & Wang, 2016).
Anti-Inflammatory and Antimicrobial Agents
A study by Aggarwal et al. (2014) on the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines revealed their application as anti-inflammatory and antimicrobial agents. This research opens avenues in developing new therapeutic agents for treating inflammatory diseases and infections (Aggarwal, Masan, Kaushik, Kaushik, Sharma, & Aneja, 2014).
Gene Expression Inhibition
Research intothe inhibition of gene expression has also involved compounds from the pyrazolo[1,5-a]pyrimidine family. Palanki et al. (2000) investigated derivatives that inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, contributing to the field of gene regulation and potential therapeutic applications for various diseases, including cancer (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000).
properties
IUPAC Name |
N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O/c25-24(26,27)20-9-19(17-4-2-1-3-5-17)29-21-18(13-28-31(20)21)22(32)30-23-10-14-6-15(11-23)8-16(7-14)12-23/h1-5,13-16,19-20,29H,6-12H2,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUXTGVWZCXDOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C5NC(CC(N5N=C4)C(F)(F)F)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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